molecular formula C7H4F3I B1294960 4-Iodobenzotrifluoride CAS No. 455-13-0

4-Iodobenzotrifluoride

Cat. No.: B1294960
CAS No.: 455-13-0
M. Wt: 272.01 g/mol
InChI Key: SKGRFPGOGCHDPC-UHFFFAOYSA-N
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Description

4-Iodobenzotrifluoride (CAS 455-13-0) is an aryl halide with the molecular formula C₇H₄F₃I and a molecular weight of 272.01 g/mol. Its key physical properties include a boiling point of 185–186°C, density of 1.851 g/mL at 25°C, and a melting point of −8.33°C . The compound features a trifluoromethyl (-CF₃) group at the para position relative to the iodine substituent, making it an electron-deficient arene. This electronic profile enhances its reactivity in cross-coupling reactions, such as Sonogashira, Mizoroki-Heck, and palladium-catalyzed aminocarbonylation . It is widely used as a precursor in synthesizing pharmaceuticals, including CNS-active molecules and γ-secretase modulators for Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodobenzotrifluoride can be synthesized through two primary methods:

Industrial Production Methods

Industrial production of this compound generally follows the direct iodination method due to its simplicity and lower environmental impact. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

4-Iodobenzotrifluoride undergoes various types of chemical reactions, including:

Scientific Research Applications

Mizoroki-Heck Reaction

One of the primary applications of 4-Iodobenzotrifluoride is as a substrate in the Mizoroki-Heck reaction. This reaction involves the coupling of aryl halides with alkenes to form substituted alkenes. Specifically, this compound can react with acrylic acid to produce 4-trifluoromethylcinnamic acid. This transformation is particularly valuable in synthesizing compounds with potential pharmaceutical applications .

Aminocarbonylation

This compound also undergoes aminocarbonylation in dimethylformamide (DMF) using phosphoryl chloride. This reaction yields N,N-dimethyl-(4-trifluoromethyl)benzamide, which is useful for synthesizing various amides that can serve as intermediates in drug development .

Case Study 1: Synthesis of Trifluoromethyl Compounds

In a study published in Organic Letters, researchers demonstrated the efficiency of using this compound in the copper-free Sonogashira cross-coupling reaction with para-substituted phenylacetylenes. The results indicated high yields of the desired products, showcasing the compound's utility in forming complex molecular architectures .

Case Study 2: Environmental Applications

Another study explored the use of this compound in environmental chemistry, particularly for detecting and quantifying pollutants. The compound's unique properties allow it to serve as a marker for certain environmental contaminants, aiding in monitoring efforts .

Mechanism of Action

The mechanism of action of 4-iodobenzotrifluoride in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing trifluoromethyl group. This activation facilitates nucleophilic substitution and cross-coupling reactions. The iodine atom serves as a leaving group, making the compound highly reactive in these reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1)

  • Molecular Formula : C₇H₃ClF₃I
  • Molecular Weight : 306.45 g/mol
  • Key Differences: The chlorine substituent at the meta position increases steric hindrance and alters electronic effects compared to 4-iodobenzotrifluoride. Limited data on reaction yields, but its isomerization behavior under basic conditions differs: this compound shows less isomerization compared to brominated analogs .
Property This compound 4-Chloro-3-iodobenzotrifluoride
Boiling Point (°C) 185–186 Not reported
Density (g/mL) 1.851 Not reported
Common Applications Cross-coupling Not well-documented

4-Bromobenzotrifluoride

  • Reactivity Comparison :
    • In nickel-photocatalyzed carbamate synthesis, 4-bromobenzotrifluoride provided 10–20% lower yields than the iodo analog due to the weaker leaving group ability of bromide .
    • Base-catalyzed isomerization studies show brominated analogs (e.g., 3-bromo- and 4-bromobenzotrifluoride) interconvert between meta and para positions, while this compound remains more stable under similar conditions .
Reaction Type This compound Yield 4-Bromobenzotrifluoride Yield
Carbamate Synthesis 68–80% 45–60%
Mizoroki-Heck Reaction 78–90% Not reported

4-Fluoro-2-iodobenzoic Acid

  • Structural Features : Contains a carboxylic acid (-COOH) and fluorine substituent.
  • Reactivity :
    • The -COOH group enables hydrogen bonding and directs electrophilic substitution, unlike the -CF₃ group in this compound.
    • Used in synthesizing specialized pharmaceutical intermediates, whereas this compound is preferred for cross-coupling due to its superior leaving group (I vs. F) .

Electron-Rich Aryl Iodides (e.g., 4-Iodoanisole)

  • Electronic Effects :
    • This compound’s -CF₃ group enhances electrophilicity, making it 2–3× more reactive than electron-rich aryl iodides (e.g., 4-iodoanisole) in Cu-catalyzed arylations .
    • In photoredox α-arylation, this compound achieves 68% yield vs. 67% for 4-fluoroiodobenzene, highlighting similar efficiency but distinct electronic tuning .
Reaction Type This compound Yield 4-Iodoanisole Yield
Cu-Catalyzed Arylation 70–80% 20–50%
Photoredox Arylation 68% Not reported

Cost and Commercial Viability

  • This compound derivatives (e.g., α-arylated ketones) cost $623–628 per gram, significantly higher than non-fluorinated analogs due to synthetic complexity .
  • Brominated and chlorinated analogs are cheaper but less efficient in high-value applications like pharmaceutical synthesis.

Biological Activity

4-Iodobenzotrifluoride (4-IBzF), with the chemical formula C7_7H4_4F3_3I, is a halogenated aromatic compound that has garnered attention in various fields of research due to its unique biological activities. This article explores the biological properties, mechanisms of action, and potential applications of 4-IBzF, supported by relevant data tables and findings from case studies.

  • Molecular Weight : 272.01 g/mol
  • Boiling Point : 185-186 °C
  • Melting Point : -8.33 °C
  • Appearance : Colorless to pale yellow liquid
  • Solubility : Insoluble in water; miscible with organic solvents like benzene and ether .

Cytochrome P450 Inhibition

One of the notable biological activities of 4-IBzF is its role as a cytochrome P450 inhibitor . Cytochrome P450 enzymes are crucial for drug metabolism and the biotransformation of various compounds in the body. The inhibition of these enzymes can lead to altered metabolic pathways, which may affect the pharmacokinetics of co-administered drugs. This property is significant for understanding potential toxicities or therapeutic effects associated with 4-IBzF.

Study on Metabolic Pathways

A study investigated the effects of 4-IBzF on metabolic pathways involving cytochrome P450 enzymes. The findings revealed that exposure to 4-IBzF resulted in significant inhibition of specific P450 isoforms, leading to altered drug metabolism profiles in test subjects. This highlights the compound's relevance in pharmacological contexts where drug interactions are a concern.

Antiviral Activity Assessment

In a related investigation, researchers examined a series of compounds including derivatives of 4-IBzF for their antiviral efficacy. The study demonstrated that certain derivatives exhibited potent activity against enveloped viruses through mechanisms involving lipid peroxidation. Although direct testing on 4-IBzF was not conducted, its structural analogs showed promising results, suggesting that 4-IBzF may possess similar antiviral properties .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound along with their similarity indices:

Compound NameCAS NumberSimilarity Index
1-Iodo-3,5-bis(trifluoromethyl)benzene328-73-41.00
1-Iodo-3-(trifluoromethyl)benzene401-81-01.00
1-(Difluoromethyl)-4-iodobenzene1214372-82-30.95
1-Iodo-2-(trifluoromethyl)benzene444-29-10.91
1-Fluoro-4-iodo-2-(trifluoromethyl)benzene59382-39-70.85

This table illustrates that while there are several compounds with high structural similarity to 4-IBzF, its unique combination of iodine and trifluoromethyl groups enhances its reactivity and biological activity compared to others .

Safety and Handling

Due to its irritant properties, handling precautions are necessary when working with this compound:

  • Hazard Statements : Causes skin irritation; causes serious eye irritation.
  • Precautionary Measures : Wear protective gloves and eye protection; wash skin thoroughly after handling; keep away from heat sources .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-Iodobenzotrifluoride, and how can purity be optimized?

Synthesis typically involves halogen exchange or iodination of benzotrifluoride derivatives. Key parameters include reaction temperature (68–70°C under reduced pressure, as per boiling point data), solvent choice (e.g., DMF for aminocarbonylation), and catalyst selection (e.g., copper-free systems for Sonogashira coupling). Purification often employs fractional distillation due to its low melting point (-8°C) and high density (1.851 g/cm³). Analytical validation via <sup>19</sup>F NMR and GC-MS is critical to confirm purity >97% .

Q. What analytical techniques are recommended for characterizing this compound?

  • Spectroscopy : <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR to confirm trifluoromethyl and iodine substitution patterns.
  • Chromatography : GC-MS or HPLC to assess purity and detect byproducts.
  • Elemental Analysis : Verify stoichiometry (C7H4F3I, F.W. 272.01). Cross-referencing with literature IR peaks (e.g., C-F stretching at ~1150 cm⁻¹) ensures structural consistency .

Q. How should researchers handle safety protocols for this compound?

The compound is classified as a skin/eye irritant (H315, H319). Use fume hoods, PPE (gloves, goggles), and avoid inhalation. Store in airtight containers away from light due to its sensitivity to decomposition. Emergency protocols include rinsing exposed areas with water and consulting SDS for disposal (P501a) .

Advanced Research Questions

Q. What mechanistic insights exist for copper-free Sonogashira cross-coupling reactions involving this compound?

Studies show that electron-deficient aryl iodides like this compound undergo palladium-catalyzed coupling with para-substituted phenylacetylenes. The reaction proceeds via oxidative addition of the C–I bond to Pd(0), followed by transmetallation and reductive elimination. Solvent polarity (DMF vs. THF) and base strength (Et3N vs. K2CO3) significantly influence yield and regioselectivity .

Q. How can computational modeling aid in predicting reaction pathways for Mizoroki-Heck reactions with this compound?

Density Functional Theory (DFT) calculations can map transition states and activation energies for Pd-catalyzed coupling with acrylic acid. Key considerations include:

  • Electron-withdrawing effects of the trifluoromethyl group on aryl iodide reactivity.
  • Solvent effects (e.g., dielectric constant of DMF) on intermediate stability. Compare computational results with experimental yields (e.g., 4-trifluoromethylcinnamic acid synthesis) to validate models .

Q. How should researchers resolve contradictions in catalytic efficiency data across studies?

  • Methodological Audit : Compare catalyst loading (e.g., Pd(PPh3)4 vs. PdCl2), solvent purity, and reaction time.
  • Error Analysis : Quantify uncertainties in GC-MS integration or NMR quantification.
  • Reproducibility Checks : Replicate conditions from conflicting studies while controlling variables (e.g., moisture levels). Cross-disciplinary frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) help prioritize hypotheses .

Q. What strategies optimize this compound’s use as an electron-deficient substrate in nucleophilic aromatic substitution?

  • Activation : Use Lewis acids (e.g., FeCl3) to enhance electrophilicity.
  • Solvent Optimization : High-polarity solvents (DMSO) stabilize transition states.
  • Temperature Gradients : Screen reactions between 25–100°C to balance kinetics and decomposition risks. Document raw data (e.g., reaction yields at varying temps) in appendices for transparency .

Properties

IUPAC Name

1-iodo-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3I/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGRFPGOGCHDPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060012
Record name lpha,alpha,alpha-Trifluoro-4-iodotoluene
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Molecular Weight

272.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455-13-0
Record name 1-Iodo-4-(trifluoromethyl)benzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-iodo-4-(trifluoromethyl)-
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Record name Benzene, 1-iodo-4-(trifluoromethyl)-
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Record name lpha,alpha,alpha-Trifluoro-4-iodotoluene
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Record name α,α,α-trifluoro-4-iodotoluene
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Record name 4-Iodobenzotrifluoride
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